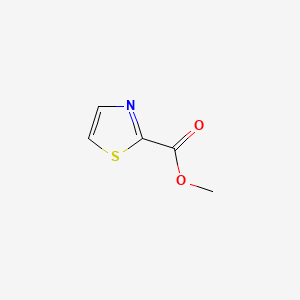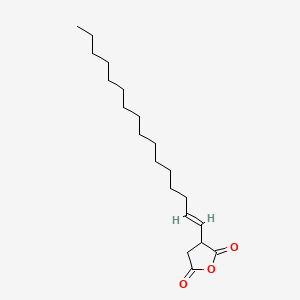
N-isobutyl-2-piperazin-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-isobutyl-2-piperazin-1-ylacetamide”, also known as NIPA, is a chemical compound with the molecular formula C10H21N3O . It is often used as a ligand in chemical reactions and as a reagent in various organic synthesis processes.
Molecular Structure Analysis
The molecular structure of N-isobutyl-2-piperazin-1-ylacetamide is represented by the InChI code: 1S/C10H21N3O/c1-9(2)7-12-10(14)8-13-5-3-11-4-6-13/h9,11H,3-8H2,1-2H3, (H,12,14) . The molecular weight of the compound is 199.3 .Physical And Chemical Properties Analysis
N-isobutyl-2-piperazin-1-ylacetamide is a solid at room temperature . It has a molecular weight of 199.3 .Wissenschaftliche Forschungsanwendungen
Anticholinesterase Activity : A study by Yurttaş, Kaplancıklı, and Özkay (2013) synthesized derivatives of N-isobutyl-2-piperazin-1-ylacetamide, specifically targeting their anticholinesterase activity. These compounds showed significant inhibition of acetylcholinesterase, a key enzyme involved in neurological functions, suggesting potential applications in treating neurological disorders (Yurttaş, Kaplancıklı, & Özkay, 2013).
Antimicrobial and Anticancer Activities : Mehta et al. (2019) explored the antimicrobial and anticancer properties of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Some of these compounds displayed significant antimicrobial activity and moderate anticancer activity, indicating their potential in developing new therapeutic agents (Mehta et al., 2019).
Antidiabetic Properties : Research by Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds. Specifically, they found compounds like 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine to be highly potent antidiabetic agents in a rat model of diabetes, suggesting a new avenue for diabetes treatment (Le Bihan et al., 1999).
Cytotoxicity Against Tumor Cell Lines : A novel alkylated piperazine, isolated from Arum palaestinum Boiss, demonstrated significant cytotoxicity against cultured tumor cell lines, as studied by El-Desouky, Ryu, and Kim (2007). This suggests potential applications in cancer research and therapy (El-Desouky, Ryu, & Kim, 2007).
Potential Pesticides : Olszewska, Tarasiuk, and Pikus (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds related to N-isobutyl-2-piperazin-1-ylacetamide, as potential pesticides. Their research provides insights into the use of such compounds in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2011).
Antimicrobial Agents : Patel and Park (2015) synthesized piperazine-based 2-benzothiazolylimino-4-thiazolidinones and found them to be promising antimicrobial agents, with some showing minimum inhibitory concentrations in the range of 4–8 µg/mL (Patel & Park, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-2-piperazin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-9(2)7-12-10(14)8-13-5-3-11-4-6-13/h9,11H,3-8H2,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOJMUSNCXUPRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429273 |
Source


|
| Record name | N-isobutyl-2-piperazin-1-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-2-piperazin-1-ylacetamide | |
CAS RN |
89433-47-6 |
Source


|
| Record name | N-(2-Methylpropyl)-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89433-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-isobutyl-2-piperazin-1-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B1352471.png)


![1-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1352478.png)


![1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1352485.png)



![4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B1352494.png)
![4-[(3-Hydroxypropyl)amino]-3-nitrophenol](/img/structure/B1352497.png)
![tert-butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)